Hafnium oxide

Catalog No.
S1553724
CAS No.
12055-23-1
M.F
HfO2
M. Wt
210.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium oxide

CAS Number

12055-23-1

Product Name

Hafnium oxide

IUPAC Name

dioxohafnium

Molecular Formula

HfO2

Molecular Weight

210.48 g/mol

InChI

InChI=1S/Hf.2O

InChI Key

CJNBYAVZURUTKZ-UHFFFAOYSA-N

SMILES

O=[Hf]=O

Canonical SMILES

O=[Hf]=O

The exact mass of the compound Hafnium oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hafnium oxide (HfO2) is a premier high-k dielectric and wide-bandgap refractory material critical to advanced semiconductor manufacturing and high-power optics. Characterized by a high dielectric constant (k ≈ 20–25), a wide bandgap (~5.7–6.0 eV), and exceptional thermodynamic stability, HfO2 is the industry-standard replacement for traditional silicon-based gate insulators in sub-20nm CMOS nodes [1]. Beyond its established role in logic and memory devices, its high refractive index and robust laser-induced damage threshold make it a critical precursor for high-power optical coatings[2]. For procurement teams and material scientists, selecting high-purity HfO2 is driven by its ability to resolve quantum tunneling leakage at ultra-thin scales and its seamless integration into existing atomic layer deposition (ALD) and physical vapor deposition (PVD) workflows.

For advanced industrial applications, substituting Hafnium oxide (HfO2) with generic or legacy alternatives introduces severe performance and manufacturing bottlenecks. Replacing HfO2 with Silicon dioxide (SiO2) in modern transistors results in unacceptable quantum tunneling leakage due to SiO2's lower dielectric constant, causing catastrophic power dissipation in sub-20nm nodes [1]. Attempting to use the chemically similar Zirconium dioxide (ZrO2) risks lower thermal stability, as ZrO2 decomposes and reacts with silicon at lower temperatures (~900 °C) compared to HfO2 (~1000 °C), narrowing the thermal budget for semiconductor processing [2]. In optical and memory applications, substituting HfO2 with Tantalum pentoxide (Ta2O5) or Lead Zirconate Titanate (PZT) leads to premature laser-induced damage and severe CMOS contamination, respectively, making HfO2 strictly non-interchangeable for these high-end procurement requirements [3].

Dielectric Performance and Leakage Current Reduction vs. Silicon Dioxide

In sub-20nm semiconductor nodes, traditional SiO2 gate dielectrics suffer from severe quantum tunneling. HfO2 provides a significantly higher dielectric constant (k ≈ 25) compared to SiO2 (k = 3.9), allowing for a much thicker physical layer that maintains the same equivalent oxide thickness (EOT). Quantitative reliability studies demonstrate that HfO2-based gate stacks reduce gate leakage current by over 100 times compared to legacy SiO2 dielectrics while keeping device performance intact [1].

Evidence DimensionGate Leakage Current Reduction
Target Compound DataHfO2 (k ≈ 25)
Comparator Or BaselineSiO2 (k = 3.9)
Quantified Difference>100x reduction in leakage current at equivalent capacitance
ConditionsCMOS gate stack integration for sub-45nm/sub-20nm transistors

Enables continued Moore's Law scaling by allowing procurement teams to source a gate dielectric that prevents catastrophic power dissipation in ultra-thin microprocessors.

Thermodynamic Stability on Silicon vs. Zirconium Dioxide

While ZrO2 is chemically similar to HfO2 and often considered a twin oxide, HfO2 exhibits superior thermodynamic stability on silicon substrates during high-temperature processing. Photoelectron emission microscopy (PEEM) during ultrahigh-vacuum annealing reveals that ultra-thin ZrO2 films decompose at approximately 900 °C, whereas HfO2 remains stable up to 1000 °C before decomposition and island formation occur[1]. This 100 °C thermal buffer is critical for preventing premature silicide formation during rapid thermal annealing (RTA) in semiconductor fabrication.

Evidence DimensionDecomposition Temperature on Si(100)
Target Compound DataStable up to ~1000 °C
Comparator Or BaselineZrO2 (Decomposes at ~900 °C)
Quantified Difference100 °C higher thermal stability threshold before decomposition
ConditionsUltrahigh-vacuum annealing of 3 nm oxide films on Si(100)

Provides a wider thermal processing window for semiconductor manufacturing, reducing defect rates associated with unwanted interfacial reactions.

Ferroelectric Scalability and CMOS Compatibility vs. PZT

For non-volatile memory applications, conventional perovskite ferroelectrics like Lead Zirconate Titanate (PZT) suffer from lead toxicity, CMOS incompatibility, and a critical thickness limitation requiring >100 nm films to maintain ferroelectricity. In contrast, HfO2-based materials stabilize the non-centrosymmetric orthorhombic phase at ultra-thin scales, maintaining stable ferroelectric polarizations at thicknesses as low as 2.9–10 nm [1]. Furthermore, HfO2 integrates seamlessly into existing silicon fabrication lines without the severe contamination risks associated with PZT.

Evidence DimensionMinimum Ferroelectric Film Thickness
Target Compound Data2.9–10 nm
Comparator Or BaselinePZT (>100 nm)
Quantified Difference10x to 30x reduction in required film thickness for ferroelectricity
ConditionsThin-film deposition for FeRAM and FeFET memory cells

Allows memory manufacturers to scale non-volatile ferroelectric devices below 10 nm while utilizing standard, contamination-free CMOS fabrication lines.

Laser-Induced Damage Threshold (LIDT) vs. Tantalum Pentoxide

In the procurement of materials for high-power laser optical coatings, HfO2 significantly outperforms traditional high-index materials like Ta2O5. Under 1064 nm laser irradiation testing, HfO2 optical thin films demonstrate a Laser-Induced Damage Threshold (LIDT) of 30 to 34 J/cm², whereas Ta2O5 coatings fail at 8–10 J/cm² due to blistering and lower inherent adhesion strength[1]. HfO2 also exhibits superior stability in accelerated environmental aging tests, making it the mandatory choice for petawatt laser systems.

Evidence DimensionLaser-Induced Damage Threshold (LIDT)
Target Compound Data30–34 J/cm²
Comparator Or BaselineTa2O5 (8–10 J/cm²)
Quantified DifferenceApprox. 3x higher damage resistance under laser irradiation
Conditions1064 nm laser irradiation on multilayer optical coatings

Dictates the maximum output power and operational lifespan of high-energy laser systems, directly driving the selection of HfO2 over Ta2O5 for robust optics.

High-k/Metal Gate (HKMG) CMOS Transistors

HfO2 is the industry-standard gate dielectric for sub-20nm logic devices, directly leveraging its >100x leakage current reduction over SiO2 to enable low-power, high-performance microprocessor scaling[1].

Next-Generation Ferroelectric RAM (FeRAM)

Due to its ability to maintain ferroelectricity at sub-10 nm thicknesses and its strict CMOS compatibility, doped HfO2 is replacing legacy PZT in high-density, non-volatile memory architectures and 3D stacked structures [2].

High-Power Laser Optical Coatings

Utilized in anti-reflective and high-reflective multilayer stacks, HfO2 provides the necessary 30+ J/cm² laser-induced damage threshold required for petawatt laser systems, outperforming traditional Ta2O5 coatings[3].

Physical Description

Dry Powder; Dry Powder, Other Solid
Off-white odorless powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

211.93639 g/mol

Monoisotopic Mass

211.93639 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 290 of 297 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

37230-85-6
12055-23-1

Wikipedia

Hafnium(IV) oxide
Hafnium dioxide

General Manufacturing Information

Primary Metal Manufacturing
Other (requires additional information)
All Other Chemical Product and Preparation Manufacturing
Miscellaneous Manufacturing
Hafnium oxide (HfO2): ACTIVE

Dates

Last modified: 08-15-2023

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